molecular formula C9H8N2O3 B575774 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole CAS No. 185840-21-5

2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole

Cat. No. B575774
M. Wt: 192.174
InChI Key: JGJQARBWMCQMKN-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The benzimidazole structure is formed by the fusion of a benzene ring and an imidazole ring . The nitrogen atoms are at the 1 and 3 positions of the ring system .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C . It has an acidity (pKa) of 12.8 for benzimidazole and 5.6 for the conjugate acid .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They have a wide range of pharmacological properties and are extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

properties

IUPAC Name

10H-[1,3,5]trioxepino[6,7-f]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-7(11-3-10-6)2-9-8(1)13-4-12-5-14-9/h1,3H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJQARBWMCQMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C3C1=NC=N3)OCOCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663428
Record name 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole

CAS RN

185840-21-5
Record name 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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